![molecular formula C12H14N2O2 B8192882 (1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbaldehyde](/img/structure/B8192882.png)
(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbaldehyde involves several steps, including [specific reactions and conditions]. The process typically starts with [starting materials] and proceeds through [intermediate steps] to yield the final product. Key reagents and catalysts used in the synthesis include [reagents and catalysts].
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using [specific industrial methods]. These methods ensure high yield and purity of the compound, making it suitable for various applications. The process involves [industrial techniques] and is optimized for efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: This reaction involves [specific conditions and reagents], leading to the formation of [oxidation products].
Reduction: Under [specific conditions], this compound can be reduced to [reduction products].
Substitution: This reaction occurs in the presence of [reagents], resulting in [substitution products].
Common Reagents and Conditions
The common reagents used in the reactions of this compound include [list of reagents]. The typical conditions for these reactions are [temperature, pressure, solvents, etc.].
Major Products Formed
The major products formed from the reactions of this compound are [list of products]. These products have been characterized using [analytical techniques].
Wissenschaftliche Forschungsanwendungen
(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a [specific use] in various chemical reactions and processes.
Biology: In biological research, this compound is utilized for [specific applications], such as [biological assays, studies, etc.].
Medicine: The compound has potential therapeutic applications, including [medical uses].
Industry: this compound is employed in industrial processes for [specific industrial applications].
Wirkmechanismus
The mechanism of action of (1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbaldehyde involves [specific molecular targets and pathways]. The compound exerts its effects by [mechanism], interacting with [molecular targets] and modulating [pathways]. This mechanism is crucial for its applications in [specific fields].
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbaldehyde is compared with similar compounds such as [list of similar compounds]. These compounds share [common features] but differ in [unique aspects].
Uniqueness
The uniqueness of this compound lies in its [specific properties], which make it distinct from other similar compounds. These properties include [unique features], contributing to its wide range of applications and effectiveness in various fields.
Conclusion
This compound is a versatile compound with significant importance in scientific research and industrial applications. Its unique properties, diverse reactions, and wide range of applications make it a valuable compound in various fields. Further research and development will continue to uncover new uses and enhance its potential in different domains.
Eigenschaften
IUPAC Name |
(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-8-13-5-9-4-10(7-13)11-2-1-3-12(16)14(11)6-9/h1-3,8-10H,4-7H2/t9-,10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYQRXYBKKZUSR-UWVGGRQHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN(C[C@H]1C3=CC=CC(=O)N3C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
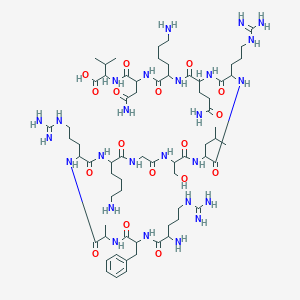
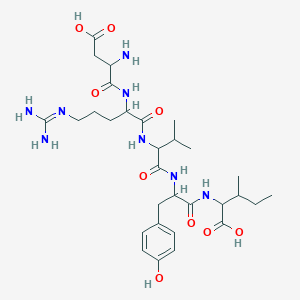
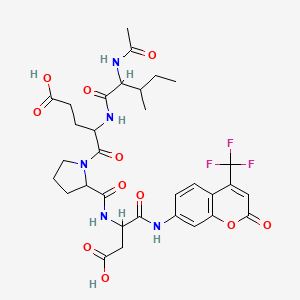
![N-[(1S,3S)-1-[(ETHOXYMETHOXY)METHYL]-4-(HYDROXYAMINO)-3-METHYL-4-OXOBUTYL]-4-PHENOXYBENZAMIDE](/img/structure/B8192829.png)
![8-oxo-7-[(6-sulfonaphthalen-2-yl)hydrazinylidene]quinoline-5-sulfonic acid](/img/structure/B8192837.png)

![1,3-Bis-(2,6-diisopropylphenyl)-[1,3,2]diazaphospholidine 2-oxide](/img/structure/B8192841.png)
![16-[(2,4-dinitrophenyl)hydrazinylidene]-3,6,9,12-tetraoxabicyclo[12.3.1]octadeca-1(17),14-dien-18-one](/img/structure/B8192849.png)
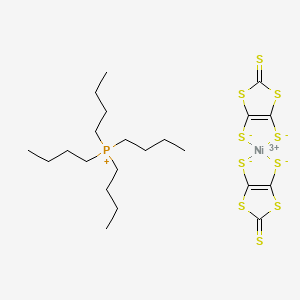
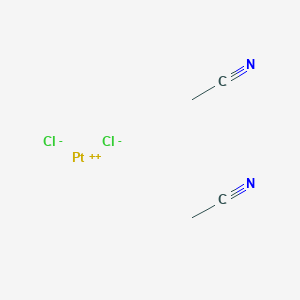
![disodium;(3E)-5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-oxo-3-(phenylhydrazinylidene)naphthalene-2,7-disulfonate](/img/structure/B8192877.png)
![2-[4-[4-(aminomethyl)-1-oxo-2H-phthalazin-6-yl]-2-methylpyrazol-3-yl]-3-fluoronaphthalene-1-carbonitrile](/img/structure/B8192883.png)
![2-ethylbutyl (2S)-2-{[(S)-pentafluorophenoxy(phenoxy)phosphoryl]amino}propanoate](/img/structure/B8192891.png)

